TrkA-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TrkA-IN-1 is a potent and selective inhibitor of Tropomyosin-related kinase A (TrkA), which is a receptor tyrosine kinase. This compound has shown significant potential in the treatment of pain and various types of cancer due to its ability to inhibit TrkA with high specificity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und umfassen in der Regel fortschrittliche Verfahren der organischen Synthese .

Industrielle Produktionsmethoden: Die industrielle Produktion von TrkA-IN-1 erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Binding Modes of Type I TrkA Inhibitors

Type I kinase inhibitors target the ATP-binding pocket of TrkA. For example:

-

Compound 1–3 (from PMC6175308):

-

Forms two hydrogen bonds with the hinge region residues Glu590 and Met592 via its pyrazole moiety .

-

The isopropoxy group interacts with gatekeeper residue Phe589 , while the fluoropyridine ring engages Leu657 and Gly667 .

-

Achieves selectivity via hydrophobic interactions with residues in the ATP-binding cleft .

-

Allosteric Inhibition via the Juxtamembrane (JM) Domain

The JM region of TrkA (residues 440–497) harbors an allosteric site stabilized by a unique FFF motif (Phe575, Phe589, Phe669) . Key interactions include:

-

Delanzomib :

-

Tibalosin :

Table 1: Ligand-Residue Interactions of Allosteric Inhibitors

Kinase Domain Selectivity

-

Compound 1 (from PNAS):

Dimerization and Antagonism

Bivalent ligands (e.g., 1-ss ) induce TrkA dimerization but act as antagonists:

-

1-ss (from PMC2943489):

Key Structural Motifs and Reaction Sites

-

NPQY Motif : Facilitates interaction with IRS-1, enabling cross-phosphorylation with insulin receptor (INSR) .

-

YXXM Motif (Tyr-751): Binds phosphatidylinositol-3 kinase (PI3K), critical for downstream Akt signaling .

-

CendR Motif (K115AVR118): Mediates interaction with neuropilin-1 (NRP1), enhancing TrkA signaling in nociceptive neurons .

Synthetic Routes for TrkA Inhibitors

While exact synthesis of TrkA-IN-1 is undisclosed, common strategies include:

Wissenschaftliche Forschungsanwendungen

TrkA-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität der Tropomyosin-Rezeptorkinase A (TrkA). Nach Bindung an TrkA verhindert es die Phosphorylierung des Rezeptors und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zu einer reduzierten Zellproliferation, -differenzierung und -überlebensfähigkeit, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krebs und Schmerzen macht .

Wirkmechanismus

TrkA-IN-1 exerts its effects by selectively inhibiting the activity of Tropomyosin-related kinase A (TrkA). Upon binding to TrkA, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, differentiation, and survival, making it a promising candidate for the treatment of cancer and pain .

Vergleich Mit ähnlichen Verbindungen

TrkA-IN-1 zeichnet sich durch seine hohe Selektivität und Potenz für TrkA im Vergleich zu anderen ähnlichen Verbindungen aus. Einige der ähnlichen Verbindungen umfassen:

Larotrectinib: Ein Trk-Inhibitor der ersten Generation mit breiter Aktivität gegen TrkA, TrkB und TrkC.

Entrectinib: Ein weiterer Trk-Inhibitor der ersten Generation mit Aktivität gegen mehrere Trk-Rezeptoren.

This compound zeichnet sich durch seine spezifische Zielsetzung von TrkA aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Biologische Aktivität

TrkA-IN-1 is a selective inhibitor of the tropomyosin receptor kinase A (TrkA), which plays a crucial role in mediating the effects of nerve growth factor (NGF) in various biological processes, including neuronal differentiation, survival, and pain signaling. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in conditions such as neuropathic pain and neurodegenerative diseases.

TrkA Signaling Pathway

TrkA is a receptor tyrosine kinase that, upon binding with NGF, undergoes dimerization and autophosphorylation. This activation triggers a cascade of intracellular signaling pathways that promote neuronal survival and differentiation. The key pathways involved include:

- PI3K/Akt Pathway : Promotes cell survival.

- MAPK/ERK Pathway : Involved in cell differentiation.

- PLCγ Pathway : Regulates intracellular calcium levels and further signaling events .

Inhibition by this compound

This compound inhibits the kinase activity of TrkA, thereby disrupting these signaling pathways. This inhibition can lead to reduced neuronal survival and differentiation, making it a potential candidate for treating conditions characterized by excessive NGF-TrkA signaling, such as chronic pain syndromes or certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the phosphorylation of TrkA in response to NGF stimulation. For instance, when applied to cultured neurons, this compound led to a significant decrease in neuronal survival rates compared to control groups treated with NGF alone .

In Vivo Studies

In vivo models have shown that administration of this compound can alleviate pain symptoms associated with neuropathic conditions. For example, a study involving rodents with induced neuropathic pain demonstrated that treatment with this compound resulted in decreased behavioral signs of pain compared to untreated controls .

Case Studies

Several clinical trials have explored the effects of TrkA inhibitors on pain management:

- Trial 1 (ASP7962) : This trial assessed the efficacy of an oral TrkA inhibitor for knee osteoarthritis. Although it did not meet primary endpoints for pain reduction, secondary outcomes indicated some analgesic effects .

- Trial 2 (GZ389988A) : This intra-articular injection trial reported modest analgesic efficacy, suggesting that local administration might enhance the drug's effectiveness compared to systemic delivery .

Comparative Efficacy Table

| Study | Compound | Administration Route | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Trial 1 | ASP7962 | Oral | Pain Reduction | Did not achieve endpoint |

| Trial 2 | GZ389988A | Intra-articular | Pain Reduction | Modest analgesic effect |

Implications for Future Research

The findings surrounding this compound suggest multiple avenues for future research:

- Combination Therapies : Investigating the effects of combining TrkA inhibitors with other analgesics or neuroprotective agents could enhance therapeutic outcomes.

- Targeted Delivery Systems : Developing localized delivery methods may improve efficacy while minimizing systemic side effects.

- Longitudinal Studies : Further studies are needed to assess the long-term effects and safety profile of TrkA inhibitors in chronic pain management.

Eigenschaften

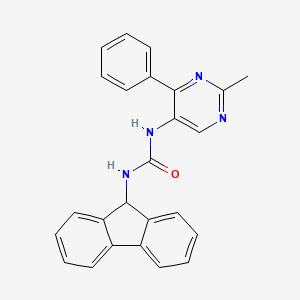

IUPAC Name |

1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOROKYRNIDSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.